5-(Trifluoromethyl)pyridin-2-amine

概要

説明

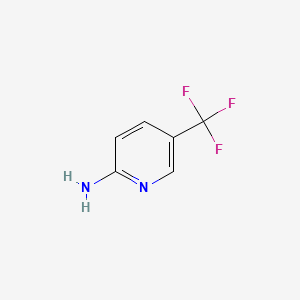

5-(Trifluoromethyl)pyridin-2-amine, commonly known as TFMA, is an organic compound that is used in a variety of scientific research applications. It is a heterocyclic compound that contains a nitrogen atom, three fluorine atoms, and a pyridine ring. TFMA has been studied for its various biochemical and physiological effects, as well as its potential applications in the lab.

科学的研究の応用

Anticancer Research

5-(Trifluoromethyl)pyridin-2-amine derivatives have been explored for their potential as anticancer agents. For instance, a series of novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives were synthesized and demonstrated promising bioactivity against various cancer cell lines including lung, breast, prostate, and cervical cancers at micro molar concentration (Chavva et al., 2013).

Enzymatic Reactions and Industrial Applications

The use of enzymes or whole cells for the oxyfunctionalization of pyridine derivatives, including this compound, has been a focus in industrial applications. Burkholderia sp. MAK1, capable of using pyridin-2-ol, was found to effectively convert different pyridin-2-amines into their hydroxy derivatives, highlighting its potential for industrial-scale preparation of hydroxylated pyridines, which are important in the synthesis of pharmaceutical products and biologically active substances (Stankevičiūtė et al., 2016).

Synthesis of Pyridine Fused Polycyclic Amines

Research on the synthesis of pyridine fused polycyclic amines involves this compound derivatives. The synthesis process used sequential ring-closing metathesis (RCM) and radical cyclisation reactions, which are crucial for developing novel pyridine-based compounds with potential applications in various scientific fields (Baker et al., 2003).

Development of Novel Pharmaceutical Products

The aromatic amino compound 5-amino-2-(trifluoromethyl)pyridine, closely related to this compound, is utilized as an intermediate in the synthesis of pharmaceutical products. This compound's role in drug development underscores the importance of trifluoromethylpyridine derivatives in pharmaceutical research (Tao et al., 2022).

Photochemical Transformation in Agriculture

Research into the photochemical transformation of cellulose biosynthesis inhibitors into phytoene desaturase inhibitors involved compounds similar to this compound. This study highlights the potential of such compounds in developing new classes of herbicidal agents, demonstrating their significance in agricultural sciences (Wakeham et al., 2021).

Synthesis of Novel Pyridine Derivatives

The synthesis of novel pyridine-based derivatives through Suzuki Cross-Coupling reactions, which involves this compound derivatives, has been investigated. These studies are crucial for advancing the understanding and application of pyridine compounds in synthetic chemistry and material science (Ahmad et al., 2017).

Safety and Hazards

5-(Trifluoromethyl)pyridin-2-amine is classified as dangerous according to the GHS06 hazard code. It is harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation. Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .

生化学分析

Biochemical Properties

5-(Trifluoromethyl)pyridin-2-amine plays a significant role in biochemical reactions, particularly in the synthesis of selective inhibitors of enzymes such as urokinase plasminogen activator. This enzyme is involved in the degradation of the extracellular matrix, which is a critical process in cancer metastasis. By inhibiting urokinase plasminogen activator, this compound can potentially be used in non-cytotoxic cancer therapies .

Additionally, this compound interacts with various proteins and DNA molecules, forming complexes that exhibit luminescent properties. These interactions are primarily driven by the compound’s ability to form hydrogen bonds and π-π stacking interactions with aromatic residues in proteins and nucleic acids .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. By modulating these pathways, this compound can affect gene expression and cellular metabolism, leading to altered cell function .

In cancer cells, this compound has demonstrated cytotoxic activity, which is attributed to its ability to bind with DNA and disrupt normal cellular processes. This disruption can lead to cell cycle arrest and apoptosis, making it a potential candidate for cancer therapy .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzymes such as urokinase plasminogen activator. This inhibition is achieved through the binding of this compound to the active site of the enzyme, preventing substrate binding and subsequent enzymatic activity .

Furthermore, this compound can interact with DNA, forming stable complexes that interfere with DNA replication and transcription. These interactions can lead to changes in gene expression, ultimately affecting cellular function and viability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound has been shown to exert therapeutic effects without significant toxicity. At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with critical cellular components and metabolic pathways .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and subsequent conjugation with glucuronic acid. These metabolic processes facilitate the elimination of this compound from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in various cellular compartments. For instance, this compound can bind to albumin in the bloodstream, facilitating its transport to target tissues .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may accumulate in the nucleus, where it can interact with DNA and exert its effects on gene expression .

特性

IUPAC Name |

5-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2/c7-6(8,9)4-1-2-5(10)11-3-4/h1-3H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSGVKIIEIXOMPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70352866 | |

| Record name | 5-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

74784-70-6 | |

| Record name | 5-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of 5-(Trifluoromethyl)pyridin-2-amine?

A: this compound, a key building block in various chemical syntheses, has the molecular formula C6H4ClF3N2. [] While the provided abstracts do not detail spectroscopic data, they highlight a key structural feature: the fluorine atoms within the trifluoromethyl group exhibit disorder in the crystal structure. This disorder is characterized by two distinct orientations with an occupancy ratio of 0.683(14):0.317(14). []

Q2: How is this compound used in the development of pharmaceutical compounds?

A: this compound serves as a crucial intermediate in the multi-step synthesis of Divarasib, a KRAS G12C inhibitor. [] While the provided research does not delve into the specific interactions of Divarasib with its target, KRAS G12C inhibitors are known to bind to a specific pocket in the KRAS G12C protein, locking it in an inactive state and inhibiting its downstream signaling, which is often implicated in cancer development.

Q3: Are there any insights into the crystal structure and intermolecular interactions of this compound?

A: Research indicates that in the crystalline state, this compound molecules arrange themselves into centrosymmetric dimers. [] This dimer formation arises from specific intermolecular interactions, namely N—H⋯N hydrogen bonds, which provide stability to the crystal lattice.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenylurea](/img/structure/B1269194.png)

![4-[2-(3-Bromophenoxy)ethyl]morpholine](/img/structure/B1269199.png)

![2-(4-Amino-phenyl)-benzo[de]isoquinoline-1,3-dione](/img/structure/B1269203.png)